molecular formula C15H10F3NO B5612215 4-{[3-(trifluoromethyl)benzyl]oxy}benzonitrile

4-{[3-(trifluoromethyl)benzyl]oxy}benzonitrile

Cat. No. B5612215
M. Wt: 277.24 g/mol
InChI Key: XYSTVRVOZCXCTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-{[3-(trifluoromethyl)benzyl]oxy}benzonitrile involves complex reactions showcasing the molecule's versatility. For instance, 4-(Trifluoromethyl)-benzonitrile derivatives have been synthesized as electrolyte additives for lithium batteries, indicating their importance in energy storage technologies (Huang et al., 2014). Another example includes the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for pharmaceutical compounds, highlighting the compound's role in drug synthesis (Zhang Tong-bin, 2012).

Molecular Structure Analysis

The molecular structure of 4-{[3-(trifluoromethyl)benzyl]oxy}benzonitrile and its derivatives has been extensively analyzed to understand its reactivity and potential applications. Studies such as those on 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile reveal intramolecular hydrogen bonding and the effect of substituent groups on the molecule's overall geometry (Fun et al., 2011).

Chemical Reactions and Properties

The reactivity of 4-{[3-(trifluoromethyl)benzyl]oxy}benzonitrile towards various chemical reactions has been a subject of interest. For example, the compound's involvement in cycloaddition reactions showcases its potential in creating complex chemical structures (El idrissi et al., 2020). Moreover, its role in the synthesis of pyrimidines from trifluoromethylsulfonyl-oxypropeniminium triflates and nitriles further exemplifies its utility in synthetic chemistry (Rahm & Maas, 1996).

Physical Properties Analysis

The physical properties of 4-{[3-(trifluoromethyl)benzyl]oxy}benzonitrile derivatives, such as their crystal structure and phase behavior, are critical for their application in materials science. Research into compounds like 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles reveals their luminescent properties and phase transitions, underscoring the material's potential in optoelectronics and liquid crystal displays (Ahipa et al., 2014).

Chemical Properties Analysis

Understanding the chemical properties of 4-{[3-(trifluoromethyl)benzyl]oxy}benzonitrile involves exploring its reactivity, stability, and interactions with other molecules. Studies on its electrolyte additive properties for high voltage lithium-ion batteries demonstrate the chemical's role in enhancing energy storage solutions (Huang et al., 2014).

properties

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO/c16-15(17,18)13-3-1-2-12(8-13)10-20-14-6-4-11(9-19)5-7-14/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSTVRVOZCXCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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